molecular formula C5H2BrFN2O2 B2665594 3-Bromo-4-fluoro-5-nitropyridine CAS No. 1805578-57-7

3-Bromo-4-fluoro-5-nitropyridine

Cat. No.: B2665594
CAS No.: 1805578-57-7
M. Wt: 220.985
InChI Key: DFHDITMOUQZLKS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, substituted with bromine, fluorine, and nitro groups at the 3, 4, and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the fluorination of 3-bromo-5-nitropyridine using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluoro-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitropyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

3-Bromo-4-fluoro-5-nitropyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and nitro substituents on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C5_5H3_3BrN2_2O2_2
  • Molecular Weight : 203.00 g/mol
  • Structure : The unique arrangement of bromine and fluorine at specific positions on the pyridine ring influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its electron-withdrawing nitro and fluorine groups. These substituents enhance the compound's reactivity with biological macromolecules, increasing its binding affinity to various targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating activation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to inhibit neuroinflammation in vitro, which could be beneficial in conditions like multiple sclerosis or Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including nucleophilic aromatic substitution reactions involving brominated pyridines. Its derivatives are being explored for enhanced biological activities.

Derivative NameBiological Activity
3-Bromo-4-amino-pyridinePotent inhibitor of potassium channels
3-Fluoro-4-nitropyridineIncreased reactivity towards electrophilic substitution

Properties

IUPAC Name

3-bromo-4-fluoro-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHDITMOUQZLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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